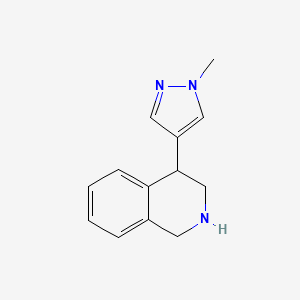

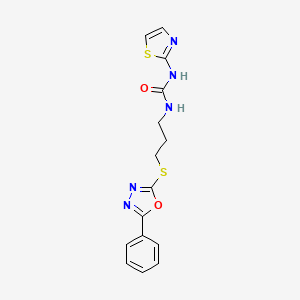

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” has a molecular formula of C9H9N3 and an average mass of 159.188 Da . Another related compound, “(1-Methyl-1H-pyrazol-4-yl)methanol”, has a molecular weight of 112.13 .

Synthesis Analysis

While specific synthesis information for “4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” was not found, a related compound “4-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol” was synthesized from isonipecotic acid . Another study discussed the synthesis of a series of novel sEH inhibitors containing a N-substituted piperidine ring .Molecular Structure Analysis

The molecular structure of “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group .Physical And Chemical Properties Analysis

The compound “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” has a molecular formula of C9H9N3 and an average mass of 159.188 Da . Another related compound, “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile”, is described as a colorless to yellow liquid or semi-solid or solid or lump .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Photoluminescent Materials

Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer intriguing properties. The combination of a Pt (II) core with organic ligands leads to various complexes, including cyclometalated Pt (II) complexes. These complexes exhibit efficient organic light-emitting properties. The photophysical and photochemical characteristics depend on the coordinating ligands. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, are particularly interesting .

Cancer Research and Drug Development

The synthesis of novel compounds based on pyrazole derivatives has attracted attention for their potential cytotoxic effects. For instance, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives have been designed and synthesized. These compounds may serve as inhibitors in cancer treatment .

JAK2 Inhibitors for Myeloproliferative Disorders Therapy

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been used as reagents in the preparation of aminothiazoles. These aminothiazoles act as γ-secretase modulators and potential JAK2 inhibitors, which are relevant for myeloproliferative disorders therapy .

TGF-β1 and Active A Signaling Inhibitors

Another application involves pyridine derivatives based on 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline. These derivatives serve as inhibitors of TGF-β1 and active A signaling pathways .

Materials Science and Luminescent Properties

The synthesized complex of (2-[4-methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione) exhibits green fluorescence with a maximum at 514 nm. Understanding the electronic properties, such as HOMO, LUMO, and band gap values, is essential for materials science applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13/h2-5,7,9,13-14H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWKXGUCKGZSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)

![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)

![(4,4-Difluorocyclohexyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2714359.png)

![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)

![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)

![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2714370.png)

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)